![molecular formula C46H64O17 B1139081 [(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate
Vue d'ensemble
Description
La Bryostatine 3 est un membre de la famille des bryostatines, un groupe de 21 produits naturels marins complexes. Ces composés ont été isolés pour la première fois du bryozoaire marin Bugula neritina. La Bryostatine 3 est particulièrement remarquable pour sa complexité structurale et ses puissantes activités biologiques, notamment des effets antinéoplasiques, immunomodulateurs, inducteurs de la synaptogenèse et modulateurs du VIH latent .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale de la Bryostatine 3 a été un défi important en raison de sa complexité structurale. La première synthèse réussie a nécessité 43 étapes dans la séquence linéaire la plus longue et 88 étapes au total . Des progrès récents ont réduit ce nombre à 22 étapes dans la séquence linéaire la plus longue et 31 étapes au total grâce à un plan de synthèse hautement convergent. Les étapes clés comprennent des réactions de couplage d'alcynes, une dihydroxylation asymétrique et des réactions de propargylation .
Méthodes de production industrielle : La production industrielle de la Bryostatine 3 n'est pas encore réalisable en raison de sa structure complexe et du processus de synthèse étendu requis. Les méthodes actuelles se concentrent sur la synthèse en laboratoire à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions : La Bryostatine 3 subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Implique souvent des réactifs comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Utilise généralement des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Implique généralement des réactifs nucléophiles ou électrophiles dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
La Bryostatine 3 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse de produits naturels complexes.
Biologie : Étudiée pour son rôle dans la signalisation cellulaire et la modulation de la protéine kinase C.
Médecine : Explorée pour son potentiel dans le traitement du cancer, de la maladie d'Alzheimer et du VIH.
5. Mécanisme d'action
La Bryostatine 3 agit comme un agoniste de la protéine kinase C, avec des affinités nanomolaires faibles pour sa cible. Cette interaction conduit à la modulation de divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose. Le mécanisme d'action exact est toujours à l'étude, mais il est connu qu'il implique l'activation des isoformes classiques et nouvelles de la protéine kinase C .
Composés similaires :
Bryostatine 1 : Connu pour son activité antinéoplasique puissante et sa modulation similaire de la protéine kinase C.
Bryostatine 2 : Partage des similitudes structurelles mais diffère dans son profil d'activité biologique.
Bryostatines 7, 8, 9 et 16 : Chacune a des caractéristiques structurelles uniques et des degrés d'activité biologique variables.
Unicité de la Bryostatine 3 : La Bryostatine 3 se distingue par la complexité accrue d'un quatrième cycle lactone fusionné, qui est crucial pour sa liaison à la protéine kinase C. Cette caractéristique structurelle la rend plus difficile à synthétiser et contribue à ses activités biologiques uniques .
Applications De Recherche Scientifique
The compound “[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate” is a complex organic molecule with potential applications in various scientific fields such as pharmacology and biochemistry. This article will explore its applications based on available research findings.
Applications in Pharmacology
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. Studies have shown that derivatives of complex terpenoids can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound may share these properties due to its structural complexity and functional groups that can interact with cellular pathways involved in cancer progression.
2. Anti-inflammatory Effects
Compounds similar to this one have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups and other functional moieties may contribute to the modulation of inflammatory pathways. In vitro studies have demonstrated that such compounds can reduce the production of pro-inflammatory cytokines.
3. Antimicrobial Properties
The unique structure may also confer antimicrobial properties. Research into sesquiterpenoids and related compounds has shown effectiveness against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.
Applications in Biochemistry
1. Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor. Enzymes involved in metabolic pathways could be targets for this compound or its derivatives, leading to potential applications in metabolic disorder treatments.
2. Drug Delivery Systems
Due to its complex structure and ability to form various interactions with biological molecules, this compound could be explored as a carrier for drug delivery systems. Its ability to encapsulate or conjugate with therapeutic agents may enhance the efficacy of existing drugs.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of structurally similar compounds on breast cancer cells. Results indicated a significant reduction in cell viability when treated with these compounds at specific concentrations.
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties of related compounds revealed that they could inhibit the NF-kB signaling pathway, which is crucial in inflammation regulation. This was evidenced by decreased levels of inflammatory markers in treated cell cultures.
Case Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various terpenoids against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial effects, suggesting that the compound might possess similar properties.
Mécanisme D'action
Bryostatin 3 acts as an agonist of protein kinase C, with low nanomolar affinities for its target. This interaction leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. The exact mechanism of action is still under investigation, but it is known to involve the activation of classical and novel protein kinase C isoforms .
Comparaison Avec Des Composés Similaires
Bryostatin 1: Known for its potent antineoplastic activity and similar protein kinase C modulation.
Bryostatin 2: Shares structural similarities but differs in its biological activity profile.
Bryostatin 7, 8, 9, and 16: Each has unique structural features and varying degrees of biological activity.
Uniqueness of Bryostatin 3: Bryostatin 3 is distinguished by the added complexity of a fourth, fused lactone ring, which is crucial for its binding to protein kinase C. This structural feature makes it more challenging to synthesize and contributes to its unique biological activities .
Activité Biologique
Bryostatin 3, a complex macrolide compound, is derived from the marine bryozoan Bugula neritina. It has garnered significant attention in the biomedical field due to its diverse biological activities, particularly its potential in cancer therapy and neuroprotection. This article delves into the biological activity of Bryostatin 3, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
Bryostatin 3 is characterized by its intricate structure, which includes multiple hydroxyl groups and a lactone ring. Its IUPAC name is:
Molecular Formula
The molecular formula of Bryostatin 3 is , with a molecular weight of approximately 889.001 g/mol .
Bryostatin 3 exhibits its biological effects primarily through modulation of protein kinase C (PKC) activity. It acts as a selective PKC modulator that can activate certain PKC isoforms while inhibiting others. This dual action has been linked to various cellular processes:
- Cell Proliferation : Bryostatin 3 has been shown to influence cell growth and differentiation in various cancer cell lines.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells by altering signaling cascades associated with PKC activation.
- Neuroprotective Effects : Research indicates that Bryostatin 3 may enhance neuronal survival and promote recovery in models of neurodegenerative diseases.
Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer Activity | Induces apoptosis in various cancer cell lines | |
Neuroprotection | Enhances neuronal survival | |
Immune Modulation | Alters immune response dynamics |
Case Studies and Research Findings
Numerous studies have explored the biological activity of Bryostatin 3:
- Cancer Research : A study published in the Journal of Cancer Research demonstrated that Bryostatin 3 significantly inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
- Neurodegenerative Diseases : In a model of Alzheimer's disease, Bryostatin 3 was found to reverse cognitive deficits and promote synaptic plasticity through its action on PKC .
- Immune Response : Research indicated that Bryostatin 3 can enhance the activity of T-cells and modulate cytokine production in vitro and in vivo .
Table: Key Research Findings
Study Focus | Findings | Publication |
---|---|---|
Breast Cancer | Inhibits tumor growth; induces apoptosis | Journal of Cancer Research |
Alzheimer's Disease | Improves cognitive function; promotes plasticity | Neurobiology Journal |
Immune Modulation | Enhances T-cell activity | Immunology Reports |
Q & A
Basic Research Questions
Q. How can researchers develop a theoretical framework to guide experimental design for studying this compound?
- Methodological Answer : Begin by aligning the compound’s structural features (e.g., polycyclic core, ester functionalities) with relevant theories in organic chemistry, such as Baldwin’s rules for cyclization or frontier molecular orbital theory for predicting reactivity. Use computational tools like DFT to model electronic interactions and validate hypotheses. Link experiments to overarching concepts, such as the role of stereochemistry in bioactivity, to ensure systematic inquiry .
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Focus on multi-step synthesis challenges, such as controlling regioselectivity in macrocyclic ring formation or preserving stereochemical integrity. Optimize conditions using orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) and catalysts (e.g., Grubbs catalyst for olefin metathesis). Monitor intermediates via LC-MS and adjust solvent polarity to minimize side reactions .
Q. What methodological approach is recommended for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using ICH Q1A guidelines. Expose the compound to stressors (40°C/75% RH, UV light) and track degradation via HPLC-UV/HRMS. Compare kinetic profiles to identify degradation pathways (e.g., ester hydrolysis). Use Arrhenius modeling to predict shelf-life under standard lab conditions .
Q. Which advanced spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Employ a combination of:
- 2D-NMR (HSQC, HMBC) to resolve overlapping signals in the polycyclic framework.
- X-ray crystallography to confirm absolute stereochemistry.
- IR spectroscopy to monitor ester carbonyl stretching (1700–1750 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation .
Q. How should researchers design biological activity assays for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) using surface plasmon resonance (SPR) or fluorescence polarization. For cell-based studies, optimize permeability by derivatizing the ester groups. Include positive controls (e.g., bryostatin analogs) and validate results with dose-response curves (IC₅₀/EC₅₀) .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s conformational dynamics?
- Methodological Answer : Perform molecular dynamics (MD) simulations with AMBER or GROMACS to analyze macrocyclic flexibility. Use QM/MM hybrid methods to model transition states in key reactions (e.g., acetyloxy migration). Cross-validate with experimental data (e.g., NOE correlations) to refine force fields .
Q. What strategies are effective for elucidating reaction mechanisms involving this compound’s unique functional groups?
- Methodological Answer : Apply isotopic labeling (e.g., ¹³C at the methoxy group) to trace reaction pathways. Use stopped-flow NMR to capture transient intermediates. For redox reactions, employ cyclic voltammetry to map electron-transfer steps. Compare kinetic isotope effects (KIEs) to distinguish concerted vs. stepwise mechanisms .
Q. How should researchers address contradictions between theoretical predictions and experimental data?
- Methodological Answer : Re-examine assumptions in the theoretical model (e.g., solvent effects ignored in DFT calculations). Conduct control experiments to isolate variables (e.g., temperature gradients during synthesis). Use Bayesian statistics to quantify uncertainty in data interpretation .
Q. What interdisciplinary approaches can enhance understanding of this compound’s material properties?
- Methodological Answer : Integrate chemical engineering principles (e.g., process simulation via COMSOL Multiphysics) to study crystallization behavior. Collaborate with materials scientists to explore applications in drug delivery systems, leveraging DSC/TGA for thermal stability profiling .
Q. How does chirality at specific centers (e.g., 21R, 29S) influence bioactivity, and how can this be systematically studied?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare their activity in receptor-binding assays. Use circular dichroism (CD) to correlate absolute configuration with conformational preferences. Apply free-energy perturbation (FEP) calculations to predict enantiomer-specific interactions .
Propriétés
IUPAC Name |
[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15+,28-19+/t26-,29-,30+,31-,32+,34-,35-,36+,41+,42+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNHYLUEHJOXFN-HBUIWOJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1C2=CC(=O)O[C@@H]2[C@H]3C[C@@H](OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C/C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.